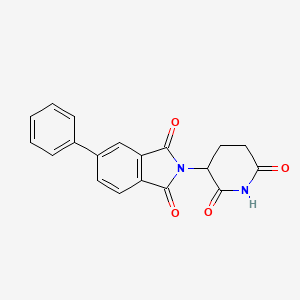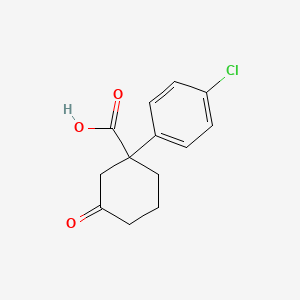
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanecarboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or boron compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanecarboxylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Methylphenyl)-3-oxocyclohexanecarboxylic acid
Uniqueness
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propiedades
Fórmula molecular |
C13H13ClO3 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17) |
Clave InChI |
HODGZOGMCHHXHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


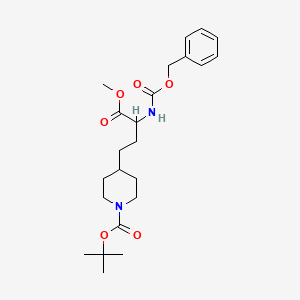

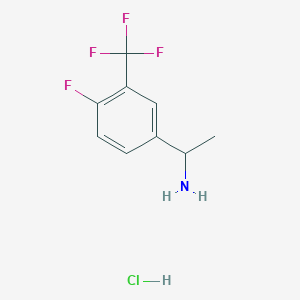
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
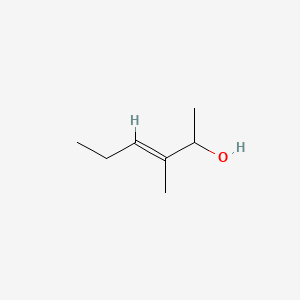

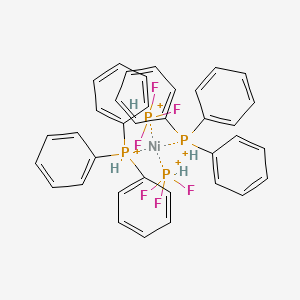
![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
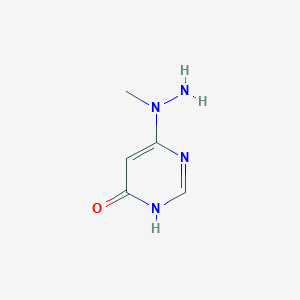
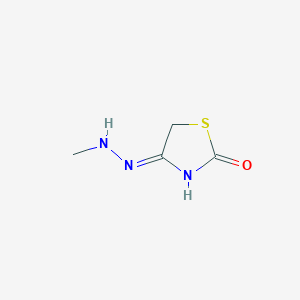
![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)

